molecular formula C12H17NS B053280 N,N-Dimethyl-4-phenylbutanethioamide CAS No. 121611-14-1

N,N-Dimethyl-4-phenylbutanethioamide

Cat. No.: B053280
CAS No.: 121611-14-1
M. Wt: 207.34 g/mol
InChI Key: CFXPQURANKZXPC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-phenylbutanethioamide is a thioamide derivative characterized by a butanethioamide backbone substituted with a phenyl group at the 4-position and dimethylamino groups on the nitrogen atom. Thioamides, where the oxygen in the amide carbonyl is replaced by sulfur, exhibit distinct electronic and steric properties compared to their amide counterparts.

Properties

CAS No.

121611-14-1

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N,N-dimethyl-4-phenylbutanethioamide

InChI

InChI=1S/C12H17NS/c1-13(2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

CFXPQURANKZXPC-UHFFFAOYSA-N

SMILES

CN(C)C(=S)CCCC1=CC=CC=C1

Canonical SMILES

CN(C)C(=S)CCCC1=CC=CC=C1

Synonyms

Benzenebutanethioamide, N,N-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key Compounds:
  • N-(4-Acetylphenyl)butanamide (CAS 324580-52-1): Features a butanamide chain with a 4-acetylphenyl substituent. Molecular weight: 205.257 g/mol .
  • N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide: Contains a dimethylamino group on the butanamide chain and a fluorophenyl substituent. Molecular weight: 239.29 g/mol .
  • N,N-Dimethylacetamide (CAS 127-19-5): A simple dimethyl-substituted acetamide with a boiling range of 164.5–167.5°C and 99% purity .
Structural Differences:
  • Thioamide vs.
  • Substituent Effects : The phenyl group at the 4-position may influence lipophilicity and π-π stacking interactions, contrasting with acetyl or fluoro substituents in analogues .

Physicochemical Properties

Property N,N-Dimethyl-4-phenylbutanethioamide (Inferred) N-(4-Acetylphenyl)butanamide N,N-Dimethylacetamide
Molecular Weight ~250–280 g/mol* 205.257 g/mol 87.12 g/mol
Boiling Point Higher than amides* Not reported 164.5–167.5°C
Solubility Moderate in organic solvents* Likely polar aprotic soluble Miscible with water/organics
Purity Dependent on synthesis 98% (supplier data) ≥99%

*Inferred from thioamide properties .

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